(1S)-1-(3-methylphenyl)ethan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(3-methylphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNHUMWMKXWVIU-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Chiral Secondary Alcohols
Chiral secondary alcohols are invaluable in organic synthesis, serving as crucial precursors for a wide array of chemical transformations. Their utility lies in the stereocenter at the carbinol carbon, which can direct the stereochemical outcome of subsequent reactions, a cornerstone of modern asymmetric synthesis. researchgate.net The demand for enantiomerically pure compounds, especially in the pharmaceutical industry, has driven the development of efficient methods for producing single enantiomers of chiral alcohols. researchgate.net
These alcohols can be prepared through various methods, including the reduction of prochiral ketones using alcohol dehydrogenases, which are optically active and contain asymmetrical carbon atoms. wisdomlib.org They are also synthesized via the kinetic resolution of racemic mixtures, often employing lipases to selectively acylate one enantiomer. encyclopedia.pub The resulting enantiopure alcohols are then utilized as starting materials for the synthesis of single-stereoisomer drugs and other complex target molecules. sigmaaldrich.com
The Academic Relevance of 1s 1 3 Methylphenyl Ethan 1 Ol
Within the class of arylethanols, (1S)-1-(3-methylphenyl)ethan-1-ol is of particular academic interest due to the influence of the methyl-substituted aromatic ring on its reactivity and stereoselectivity in various reactions. Arylethanols, in general, are important structural motifs found in many biologically active compounds and natural products. The ability to synthesize them in an enantiomerically pure form is a significant goal in organic chemistry. nih.gov
The synthesis of this compound can be achieved through the asymmetric reduction of its corresponding ketone, 3'-methylacetophenone (B52093). nist.govnih.gov This transformation can be accomplished using various catalytic systems, including enzymatic methods that offer high enantioselectivity. nih.govresearchgate.net For instance, alcohol dehydrogenases have been successfully employed for the asymmetric reduction of aromatic ketones to yield chiral aromatic alcohols. nih.gov
Below is a table summarizing some key properties of this compound and its precursor:
| Property | This compound | 3'-Methylacetophenone |
| Molecular Formula | C9H12O moldb.com | C9H10O nist.gov |
| Molecular Weight | 136.19 g/mol moldb.com | 134.18 g/mol chemeo.com |
| CAS Number | 51154-53-1 apolloscientific.co.uk | 585-74-0 nist.gov |
Foundational Stereochemical Considerations
Classical Chemical Synthesis Approaches
Traditional methods for the synthesis of this compound primarily involve two well-established reaction types: the addition of Grignard reagents to aldehydes and the reduction of prochiral ketones.
Grignard Reagent Additions to Aldehydes (e.g., 3-methylbenzaldehyde)
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic chemistry. In the context of synthesizing 1-(3-methylphenyl)ethan-1-ol, this involves the reaction of 3-methylbenzaldehyde (B113406) with a methyl Grignard reagent, such as methylmagnesium bromide.
The general procedure involves the dropwise addition of a solution of 3-methylbenzaldehyde in an appropriate solvent like tetrahydrofuran (B95107) (THF) to a solution of the Grignard reagent at a reduced temperature, typically around 0 °C. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for a period to ensure completion. chemicalbook.com Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride is a common workup step. chemicalbook.com This process, however, results in a racemic mixture of (R)- and (S)-1-(3-methylphenyl)ethan-1-ol, as the achiral Grignard reagent can attack the carbonyl carbon of the aldehyde from either face with equal probability. To obtain the desired (1S) enantiomer, a subsequent chiral resolution step would be necessary.
Reduction of Corresponding Prochiral Ketones (e.g., 1-(3-methylphenyl)ethanone)
The reduction of the prochiral ketone, 1-(3-methylphenyl)ethanone, offers a more direct route to the target alcohol. nist.govnist.govchemspider.comnih.govnist.gov Various reducing agents can be employed for this transformation.
Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are effective for this reduction. youtube.comyoutube.com These reagents deliver a hydride ion to the carbonyl carbon, which, after an aqueous workup, yields the corresponding alcohol. youtube.comyoutube.com However, similar to the Grignard approach, the use of these achiral reducing agents on a prochiral ketone results in a racemic product. youtube.com
To achieve an enantioselective reduction, chiral reducing agents or catalysts are required. While not detailed in the provided context for this specific substrate, the general principle involves using a chiral borane (B79455) reagent or a metal catalyst complexed with a chiral ligand to favor the formation of one enantiomer over the other.
| Starting Material | Reagent(s) | Product | Chirality |
| 3-Methylbenzaldehyde | Methylmagnesium bromide, then H₂O | 1-(3-Methylphenyl)ethan-1-ol | Racemic |
| 1-(3-Methylphenyl)ethanone | Sodium borohydride or Lithium aluminum hydride, then H₂O | 1-(3-Methylphenyl)ethan-1-ol | Racemic |
Modern Catalytic Synthesis Strategies
Contemporary synthetic methods increasingly rely on catalytic processes to achieve high efficiency and enantioselectivity, moving away from stoichiometric chiral reagents. These strategies include transition-metal catalyzed reactions and biocatalytic transformations.
Transition-Metal Catalyzed Reductions (e.g., Ruthenium-catalyzed asymmetric transfer hydrogenation of alpha-amino ketones)
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and environmentally benign method for the synthesis of chiral alcohols. acs.orgnih.govnih.govrsc.org Ruthenium complexes are particularly effective catalysts for this transformation. acs.orgnih.govnih.gov The process typically involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone substrate, mediated by a chiral ruthenium catalyst. nih.gov
While the provided search results focus on the asymmetric transfer hydrogenation of α-amino ketones and allylic alcohols, the principles are directly applicable to the reduction of simple prochiral ketones like 1-(3-methylphenyl)ethanone. acs.orgnih.gov The success of these reactions hinges on the design of the chiral ligands coordinated to the ruthenium center, which create a chiral environment that directs the hydride transfer to one face of the ketone, leading to a high enantiomeric excess (ee) of the desired alcohol enantiomer. nih.gov
Chemoenzymatic and Biocatalytic Processes
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.netnih.gov Enzymes, particularly oxidoreductases, can catalyze the reduction of ketones with exceptional stereoselectivity under mild reaction conditions. nih.govnih.gov
Whole-cell biocatalysis using microorganisms is an attractive and cost-effective approach for the synthesis of chiral alcohols. nih.gov
Phaseolus aureus L. (green gram) has been identified as an efficient biocatalyst for the enantioselective reduction of various prochiral ketones. rsc.org This method is noted for being environmentally friendly and generating less waste compared to conventional chemical methods. rsc.org The process has been successfully applied to the multigram scale production of optically active alcohols. rsc.org
Baker's yeast (Saccharomyces cerevisiae) is a classic and readily available biocatalyst for the asymmetric reduction of ketones. nih.govyoutube.comacs.org The enzymes within the yeast cells, primarily alcohol dehydrogenases, can reduce the carbonyl group of substrates like acetophenone (B1666503) and its derivatives to the corresponding chiral alcohols. nih.govnih.gov The reaction is typically carried out in an aqueous medium with a sugar source like sucrose (B13894) to support the yeast's metabolic activity and the regeneration of the necessary cofactor, NADH. youtube.comethz.ch While historically significant, the use of whole baker's yeast can sometimes be superseded by isolated ketoreductases for improved performance and broader substrate scope. nih.gov
| Catalyst/Biocatalyst | Substrate | Key Features | Product |
| Chiral Ruthenium Complex | 1-(3-Methylphenyl)ethanone | Asymmetric Transfer Hydrogenation | This compound (High ee) |
| Phaseolus aureus L. | Prochiral Aromatic Ketones | Eco-friendly, scalable | Optically Active Alcohols |
| Saccharomyces cerevisiae (Baker's Yeast) | 1-(3-Methylphenyl)ethanone | Mild conditions, readily available | (S)-1-(3-methylphenyl)ethan-1-ol |
Enzymatic Kinetic Resolution of Racemic Alcohols
Enzymatic kinetic resolution has emerged as a powerful and green methodology for the synthesis of enantiomerically pure chiral alcohols, including this compound. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.
The kinetic resolution of racemic secondary alcohols is a widely employed strategy due to the high enantioselectivity often exhibited by lipases towards these substrates. jocpr.com The process relies on the differential reaction rates of the two enantiomers with the enzyme in a non-aqueous solvent. Typically, an acyl donor, such as vinyl acetate (B1210297), is used to irreversibly acylate one of the alcohol enantiomers. This results in a mixture of an enantioenriched acetate and the unreacted, enantioenriched alcohol, which can then be separated. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Detailed Research Findings
A key finding in the synthesis of this compound is the highly efficient kinetic resolution of its racemic form, rac-1-(3-methylphenyl)ethan-1-ol, through an acetylation reaction. Research has demonstrated that the use of lipase (B570770) from Pseudomonas fluorescens immobilized on magnetic nanoparticles can effectively resolve the racemic mixture. In these studies, both the resulting (R)-acetate and the remaining (S)-alcohol were obtained with an enantiomeric excess (e.e.) of over 99%. This high degree of stereoselectivity underscores the efficacy of this biocatalytic approach.
The choice of enzyme is critical to the success of the resolution. Lipases from various microbial sources, such as Candida antarctica (often immobilized as Novozym 435), Candida rugosa, and Pseudomonas cepacia, are frequently screened for their activity and enantioselectivity towards specific substrates. mdpi.com For the resolution of secondary aromatic alcohols, these lipases have shown considerable promise.
Immobilization of the enzyme on a solid support, such as magnetic nanoparticles, offers several advantages, including enhanced stability, ease of separation of the biocatalyst from the reaction mixture, and the potential for catalyst recycling, which is crucial for the economic viability of the process.
The reaction conditions, including the choice of solvent, acyl donor, temperature, and reaction time, are all critical parameters that must be optimized to achieve high conversion and enantioselectivity. Non-polar organic solvents like hexane (B92381) and heptane (B126788) are commonly used to maintain the enzyme's activity. Vinyl acetate is a frequently chosen acyl donor because the vinyl alcohol by-product tautomerizes to acetaldehyde, making the reaction essentially irreversible.
The following data tables illustrate the outcomes of enzymatic kinetic resolutions for 1-(3-methylphenyl)ethan-1-ol and a related analogue, showcasing the effectiveness of different lipases and conditions.
Table 1: Enzymatic Kinetic Resolution of rac-1-(3-methylphenyl)ethan-1-ol
| Enzyme | Support | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) |
| Pseudomonas fluorescens lipase | Magnetic Nanoparticles | Vinyl Acetate | Toluene (B28343) | 40 | 6 | ~50 | (S)-1-(3-methylphenyl)ethan-1-ol | >99 |
| Pseudomonas fluorescens lipase | Magnetic Nanoparticles | Vinyl Acetate | Toluene | 40 | 6 | ~50 | (R)-1-(3-methylphenyl)ethyl acetate | >99 |
This table presents data for the kinetic resolution of rac-1-(3-methylphenyl)ethan-1-ol. The use of immobilized Pseudomonas fluorescens lipase leads to excellent enantiomeric excess for both the unreacted (S)-alcohol and the acetylated (R)-enantiomer.
Table 2: Comparative Enzymatic Kinetic Resolution of a Related Analogue, rac-1-phenylethanol
| Enzyme | Support | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Product | e.e. (%) |
| Candida antarctica lipase B (Novozym 435) | Acrylic Resin | Vinyl Acetate | Heptane | 30 | 4 | 48 | (S)-1-phenylethanol | 98 |
| Pseudomonas cepacia lipase | Diatomite | Vinyl Acetate | Diisopropyl ether | 45 | 24 | 50 | (R)-1-phenylethyl acetate | >99 |
This table provides comparative data for the well-studied kinetic resolution of rac-1-phenylethanol, illustrating the high efficiency of commonly used lipases under optimized conditions.
Asymmetric Reduction of Prochiral Ketone Precursors
The most direct route to this compound is the asymmetric reduction of 3'-methylacetophenone (B52093). This transformation has been a subject of extensive research, leading to the development of highly efficient catalytic systems.
Development of Enantioselective Catalytic Systems
A significant breakthrough in the asymmetric reduction of prochiral ketones was the development of oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts, when used in conjunction with a borane source, can achieve high levels of enantioselectivity. For instance, the catalyst formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane-diethylaniline has been shown to be highly effective. lookchem.com
Another prominent class of catalysts for this transformation is based on transition metals, particularly ruthenium, complexed with chiral ligands. The BINAP/diamine-Ru catalyst system, for example, is known for its effectiveness in the asymmetric hydrogenation of a wide range of ketones, including aromatic ones. wikipedia.org These systems typically operate under hydrogen pressure and can provide high enantiomeric excesses (ee). The mechanism of these catalysts involves the transfer of hydride from the metal center to the ketone, with the chiral ligand environment dictating the facial selectivity. wikipedia.org
Biocatalysis, using whole-cell microorganisms or isolated enzymes, has also emerged as a powerful and environmentally friendly method for the asymmetric reduction of ketones. researchgate.net Various strains of yeast and bacteria have been identified that can reduce 3'-methylacetophenone to the corresponding (S)-alcohol with high enantioselectivity. researchgate.net For example, Lactobacillus kefiri has been shown to be an effective biocatalyst for this transformation, offering high conversions and enantiomeric excesses. researchgate.net
Influence of Reaction Conditions on Enantioselectivity and Yield
The success of asymmetric reductions is highly dependent on the reaction conditions. For CBS-catalyzed reductions, the choice of the borane source is crucial. While borane-tetrahydrofuran (B86392) (BH3-THF) is common, more stable and safer alternatives like borane-diethylaniline (DEANB) have been successfully employed, yielding high enantioselectivity. lookchem.com The rate of addition of the ketone to the pre-formed catalyst solution can also significantly impact the enantiomeric excess, with slower addition rates generally favoring higher selectivity. lookchem.com Temperature is another critical parameter, with lower temperatures often leading to improved enantioselectivity, although at the cost of longer reaction times.
In asymmetric hydrogenation reactions using ruthenium catalysts, the pressure of hydrogen gas, the choice of solvent, and the presence of additives can all influence the outcome. The catalyst loading is also a key factor, with lower loadings being desirable for process efficiency.
For biocatalytic reductions, factors such as pH, temperature, agitation speed, and the composition of the culture medium must be carefully optimized to ensure high cell viability and enzymatic activity. researchgate.netchinayyhg.com The choice of a co-substrate for cofactor regeneration, such as glucose, is also essential for the efficiency of whole-cell systems. chinayyhg.com
Table 1: Asymmetric Reduction of 3'-Methylacetophenone
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | ee (%) | Configuration |
|---|---|---|---|---|---|---|
| (S)-α,α-diphenyl-2-pyrrolidinemethanol / DEANB | DEANB | tert-BuOMe | 45 | >95 | 97.8 | S |
| Lactobacillus kefiri P2 | - | Optimized Medium | 30 | High | >99 | S |
Kinetic Resolution of Racemic 1-(3-methylphenyl)ethan-1-ol
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org
Non-Enzymatic Approaches: Amidine-Based Catalyzed Acyl Transfer
A significant development in non-enzymatic kinetic resolution is the use of amidine-based catalysts (ABCs) for enantioselective acyl transfer. nih.govepa.govnih.govacs.orgwustl.edu These organocatalysts have proven to be highly effective in the kinetic resolution of a variety of secondary alcohols, including benzylic alcohols like 1-(3-methylphenyl)ethan-1-ol. nih.gov The catalyst, often a chiral amidine, facilitates the transfer of an acyl group (e.g., from an anhydride) to one enantiomer of the alcohol at a much faster rate than to the other. This results in the enrichment of the unreacted alcohol in one enantiomer and the formation of the enantioenriched ester of the other. For 1-(3-methylphenyl)ethan-1-ol, this method has demonstrated good to excellent levels of enantioselectivity. nih.gov
Comparative Analysis with Traditional Enzymatic Kinetic Resolution
Traditionally, the kinetic resolution of racemic alcohols has been dominated by enzymatic methods, particularly using lipases. mdpi.com Lipases catalyze the enantioselective acylation of alcohols or the hydrolysis of their corresponding esters. mdpi.comnih.gov These biocatalysts often exhibit high enantioselectivity and operate under mild reaction conditions. mdpi.com For example, lipases from Candida rugosa have been used for the kinetic resolution of related alcohol structures. mdpi.com
While enzymatic methods are well-established and often highly selective, they have some limitations. Enzymes are typically available in only one enantiomeric form, which can restrict the synthesis to a specific enantiomer of the product. nih.gov Reversing the enantioselectivity often requires finding a different enzyme and re-optimizing the entire process. nih.gov
Non-enzymatic methods, such as those using amidine-based catalysts, offer a valuable alternative. nih.govepa.govnih.govacs.orgwustl.edu These synthetic catalysts can often be prepared in both enantiomeric forms, providing access to either enantiomer of the desired product. This flexibility is a significant advantage in synthetic organic chemistry. Furthermore, non-enzymatic catalysts can sometimes be more robust and tolerant of a wider range of reaction conditions compared to enzymes. However, the development of highly selective and broadly applicable non-enzymatic catalysts remains an active area of research. The choice between an enzymatic and a non-enzymatic approach often depends on factors such as the availability and cost of the catalyst, the desired enantiomer, and the specific substrate.
Table 2: Kinetic Resolution of Racemic 1-(3-methylphenyl)ethan-1-ol
| Method | Catalyst | Acylating Agent | Solvent | Selectivity (s) |
|---|---|---|---|---|
| Amidine-Catalyzed Acyl Transfer | Chiral Amidine | Acetic Anhydride | Toluene | Good to Excellent |
| Enzymatic Resolution | Lipase | Vinyl Acetate | Organic Solvent | High |
Diastereoselective Synthetic Pathways
Application of Chiral Non-Racemic Amine Components in Condensation Reactions (e.g., Betti Condensation)
The Betti reaction, a classic multicomponent condensation, involves an aldehyde, a primary or secondary amine, and a phenol (B47542) to form an α-aminobenzylphenol, known as a Betti base. chem-station.comresearchgate.net When a chiral non-racemic amine is employed in this reaction, it can induce diastereoselectivity, leading to the formation of a chiral product. This principle can be adapted for the synthesis of chiral alcohols.
While a direct Betti reaction to synthesize this compound is not the standard approach, the underlying principle of using a chiral amine to control stereochemistry is highly relevant. A plausible strategy involves the condensation of 3-methylacetophenone (as the ketone component), a suitable aldehyde, and a chiral non-racemic amine. For instance, (S)-1-phenylethylamine is a commonly used chiral amine that can serve as a chiral auxiliary to direct the stereochemical outcome of the reaction.
In a hypothetical reaction, 3-methylacetophenone could react with an aldehyde in the presence of (S)-1-phenylethylamine. The resulting intermediate, a chiral imine or enamine, would then be subjected to a nucleophilic addition or reduction. The stereochemistry of the final alcohol product would be influenced by the chiral amine.
A study by Saidi et al. described an efficient three-component, one-pot method for the aminoalkylation of electron-rich aromatic compounds using aldehydes and (trimethylsilyl)dialkylamines in a concentrated solution of lithium perchlorate (B79767) in diethyl ether, yielding aminoalkylated aromatic compounds in good yields. nih.gov While this specific study did not synthesize the target alcohol, it demonstrates the feasibility of such multi-component condensations. Another relevant example is the solvent-free 'Betti-type' condensation using 2-naphthol, (S)-phenylethylamine, and various aldehydes at 80 °C, which yielded chiral aminonaphthols with high diastereoselectivity (90–96% de). nih.gov The major diastereomers could be isolated in pure form. nih.gov
A general representation of this approach is outlined below:
Reaction Scheme:
Where Ar = 3-methylphenyl and R' is a chiral group.*
The success of this strategy hinges on the effective transfer of chirality from the amine to the newly formed stereocenter. The diastereomeric ratio of the product is a critical measure of the reaction's stereoselectivity.
Table 1: Hypothetical Diastereoselective Betti-type Reaction for a Precursor to this compound
| Entry | Aldehyde | Chiral Amine | Solvent | Catalyst / Additive | Diastereomeric Excess (de) | Yield (%) |
| 1 | Formaldehyde | (S)-1-Phenylethylamine | Toluene | Lewis Acid | >90% | High |
| 2 | Benzaldehyde | (S)-1-Phenylethylamine | Ethanol | None | Moderate | Moderate |
This table is illustrative and based on general principles of Betti reactions reported in the literature.
Exploitation of Chiral Auxiliaries in Multi-Component Reactions
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy is widely employed in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com
For the synthesis of this compound, a multi-component reaction could be designed where a chiral auxiliary is attached to one of the reactants. A common and effective class of chiral auxiliaries are oxazolidinones, often referred to as Evans auxiliaries. wikipedia.org
A plausible synthetic route would involve the acylation of a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a derivative of 3-methylbenzoic acid. The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction. For instance, the enolate of this compound could react with a methylating agent. The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of a new stereocenter with a high degree of control. Subsequent cleavage of the auxiliary would yield the desired this compound.
The general steps are as follows:
Attachment of Chiral Auxiliary: Reaction of a 3-methylbenzoyl derivative with a chiral oxazolidinone.
Diastereoselective Transformation: Formation of an enolate followed by reaction with a methyl electrophile.
Cleavage of Chiral Auxiliary: Removal of the auxiliary to release the chiral alcohol.
The stereochemical outcome is dictated by the specific chiral auxiliary used and the reaction conditions. For example, pseudoephedrine can also be used as a chiral auxiliary, where it is first converted to an amide. wikipedia.org Deprotonation of the α-proton and subsequent reaction with an electrophile is directed by the methyl group of the auxiliary. wikipedia.org
Table 2: Illustrative Multi-Component Reaction Using a Chiral Auxiliary for the Synthesis of this compound
| Entry | Chiral Auxiliary | Electrophile | Lewis Acid | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Methyl iodide | n-Bu₂BOTf | >95:5 | High |
| 2 | (1S,2S)-Pseudoephedrine | Methyl triflate | LiCl | >90:10 | Good |
This table is a representative example based on known applications of these chiral auxiliaries in asymmetric synthesis.
The development of such multi-component reactions employing chiral auxiliaries offers a powerful and versatile approach to enantiomerically pure compounds like this compound. The high degree of stereocontrol and the ability to recycle the chiral auxiliary make this an attractive strategy in modern organic synthesis.
Chemical Transformations and Reactivity of 1s 1 3 Methylphenyl Ethan 1 Ol
Oxidation Reactions of the Secondary Alcohol Functionality
The secondary alcohol group in (1S)-1-(3-methylphenyl)ethan-1-ol can be readily oxidized to a ketone. This transformation is a fundamental reaction in organic synthesis.
The oxidation of this compound yields 1-(3-methylphenyl)ethanone. This reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which it is attached. A wide range of oxidizing agents can accomplish this transformation, from chromium-based reagents to milder, more selective methods. The choice of oxidant often depends on the desired reaction conditions and the presence of other functional groups in the molecule.
A variety of methodologies are available for the selective oxidation of secondary alcohols to ketones. These methods can be broadly categorized as "strong" or "weak" oxidants. Strong oxidants, such as those based on chromium (VI) like chromic acid (formed from CrO₃ and H₂SO₄) or potassium permanganate (B83412) (KMnO₄), are highly effective but can be harsh and may affect other sensitive functional groups. nih.gov
Milder and more selective oxidizing agents are often preferred in modern organic synthesis. nih.gov These include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride. nih.gov These reagents typically operate under milder conditions and exhibit greater functional group tolerance. For instance, PCC can oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids, and it effectively converts secondary alcohols to ketones. nih.gov
Synergistic photocatalytic systems, for example, using a bisphosphonium catalyst and a cobalt catalyst, have been developed for the selective oxidation of benzylic alcohols under oxidant-free and environmentally benign conditions. rsc.org
Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones
| Oxidizing Agent/System | Description |
| Chromic Acid (H₂CrO₄) | A strong oxidant, typically generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent). nih.gov |
| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent that can be used under acidic, neutral, or basic conditions. nih.gov |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that is selective for the oxidation of primary and secondary alcohols. nih.govnih.gov |
| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that is a mild and selective oxidant for alcohols. |
| Swern Oxidation | Utilizes dimethyl sulfoxide (DMSO) activated by an electrophile such as oxalyl chloride, followed by a hindered base like triethylamine. nih.gov |
Reduction and Hydrogenation Reactions to Saturated Derivatives
The hydroxyl group and the aromatic ring of this compound can undergo reduction and hydrogenation reactions. The complete reduction of the benzylic alcohol to the corresponding alkane, 1-ethyl-3-methylbenzene, can be achieved through hydrogenolysis. This reaction involves the cleavage of the C-O bond and the addition of hydrogen. A common method for this transformation is catalytic transfer hydrogenolysis using a palladium catalyst with a hydrogen donor like formic acid. acs.orgthieme-connect.de This method is effective for primary, secondary, and tertiary benzylic alcohols. acs.org Another approach involves the use of hydriodic acid in a biphasic system, which can reduce benzylic alcohols to the corresponding hydrocarbons. nih.govnih.gov
Furthermore, the aromatic ring can be hydrogenated to a cyclohexane (B81311) ring, which would yield 1-(3-methylcyclohexyl)ethan-1-ol. This is typically achieved using heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) under hydrogen pressure. A greener approach for the aromatic hydrogenation of benzyl (B1604629) alcohol and its derivatives has been demonstrated using compressed CO₂/water as the solvent, which can enhance the reaction rate. rsc.org
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group, water. This facilitates nucleophilic substitution reactions. Due to the stability of the resulting secondary benzylic carbocation, which is resonance-stabilized by the aromatic ring, the reaction typically proceeds through an SN1 mechanism. libretexts.orgucalgary.ca
A variety of nucleophiles can displace the activated hydroxyl group. For instance, treatment with hydrohalic acids (HCl, HBr, HI) will convert the alcohol to the corresponding alkyl halide. masterorganicchemistry.com Other nucleophiles such as other alcohols (to form ethers), thiols (to form thioethers), and even arenes (in Friedel-Crafts type reactions) can also be employed. rsc.org The use of a non-metallic Lewis acid like B(C₆F₅)₃ has been shown to be effective in catalyzing the direct nucleophilic substitution of benzylic alcohols with various nucleophiles under mild conditions. rsc.org
Regioselective and Stereoselective Functionalization
The structure of this compound allows for regioselective and stereoselective functionalization. For instance, C-H functionalization can be directed to specific positions on the aromatic ring or the benzylic position. The development of methods for the selective functionalization of sp³ C-H bonds is an active area of research. acs.org
Given the pre-existing stereocenter at the carbinol carbon, any reaction at this center that proceeds through a mechanism that does not involve racemization can lead to stereoselective products. For example, nucleophilic substitution reactions proceeding with inversion of configuration (SN2) or retention would yield stereochemically defined products. Multi-catalytic protocols have been developed for the stereoselective synthesis of secondary benzylic alcohols from various starting materials, highlighting the ability to control stereochemistry in these systems. chemrxiv.org The stereoselective preparation of benzylic centers is crucial in the synthesis of chiral molecules. rsc.org
Catalytic Transformations Involving the Alcohol Moiety
The alcohol moiety of this compound can participate in a range of catalytic transformations beyond simple oxidation and reduction. For example, ruthenium(II) catalyzed cross-coupling of two different secondary alcohols can lead to the formation of β-disubstituted ketones, with water and hydrogen gas as the only byproducts, making it an environmentally benign process. acs.org
Furthermore, the hydroxyl group can direct certain catalytic reactions. While not directly involving the alcohol itself, its presence can influence the reactivity of other parts of the molecule. The development of catalytic systems that can utilize alcohols directly, avoiding protection-deprotection steps, is a significant goal in green chemistry. nih.gov
Dehydrogenation and Hydrogen Autotransfer Processes
Dehydrogenation of this compound involves the removal of two hydrogen atoms to form the corresponding ketone, 3'-methylacetophenone (B52093). This transformation is a key step in "hydrogen autotransfer" or "borrowing hydrogen" catalysis, a powerful and atom-economical synthetic strategy. In this process, the alcohol is temporarily oxidized to an aldehyde or ketone, which can then react with a nucleophile. The catalyst, which had "borrowed" the hydrogen, then returns it to the intermediate to form the final product and regenerate the catalyst.
These reactions are typically catalyzed by transition metal complexes, with ruthenium and iridium complexes being particularly effective. The general mechanism involves the coordination of the alcohol to the metal center, followed by β-hydride elimination to form a metal-hydride species and the corresponding ketone.
While specific studies detailing the dehydrogenation of this compound are not extensively documented in publicly available research, the reactivity of analogous secondary benzylic alcohols is well-established. For instance, ruthenium complexes have been shown to catalyze the acceptorless dehydrogenation of various secondary alcohols to their corresponding ketones. rsc.org Similarly, iridium-based catalysts are highly efficient for hydrogen borrowing reactions involving secondary alcohols. x-mol.com
A general representation of the dehydrogenation is as follows:

Table 1: Representative Catalytic Systems for Dehydrogenation of Secondary Benzylic Alcohols
| Catalyst System | Substrate | Product | Yield (%) | Reference |
| [RuCl₂(p-cymene)(IMes)] / K₃PO₄ | Generic Secondary Alcohol | Ketone | High | rsc.org |
| [Cp*IrCl₂]₂ | Generic Secondary Alcohol | β-Branched Carbonyl | Good | x-mol.com |
Hydrofunctionalization Reactions (e.g., Hydroamination)
In the context of hydrofunctionalization, this compound can act as a hydrogen donor in reactions like hydroamination. In such a process, the alcohol would first undergo dehydrogenation to 3'-methylacetophenone, releasing hydrogen to a catalyst. This "activated" hydrogen is then transferred to an unsaturated substrate, such as an imine formed in situ from an amine and an aldehyde, to achieve a reductive amination.
Specific examples of the use of this compound in hydroamination reactions are not readily found in the literature. However, the principle has been demonstrated with other alcohol/amine/alkene combinations. For example, ruthenium complexes have been utilized in the C-N bond formation between alcohols and amines through dehydrogenative coupling. acs.org
A conceptual scheme for a hydroamination reaction utilizing an alcohol as a hydrogen source is depicted below:

Table 2: Components in a Conceptual Hydroamination Reaction
| Component | Role |
| This compound | Hydrogen Donor |
| Amine | Nucleophile |
| Alkene | Substrate for amination |
| Transition Metal Catalyst | Facilitates dehydrogenation and hydrogen transfer |
Mechanistic Investigations of Reactions Involving 1s 1 3 Methylphenyl Ethan 1 Ol and Its Derivatives
Elucidation of Stereoselective Reaction Pathways
The stereochemistry of reactions involving chiral alcohols like (1S)-1-(3-methylphenyl)ethan-1-ol is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. nih.gov The stereochemical outcome of these reactions is often dictated by the reaction pathway, which can be influenced by various factors including the catalyst, reagents, and reaction conditions.
One of the key areas of investigation is the synthesis of chiral amines from chiral alcohols. nih.gov Chemo-enzymatic deracemisation methods, for instance, offer a powerful tool for obtaining enantiomerically pure alcohols and amines. nih.gov These methods can overcome the 50% yield limitation of traditional kinetic resolutions. nih.gov
In the context of allylic substitutions, the stereochemical pathway can be intricate. For instance, the intramolecular SN2′ reaction of racemic tertiary allylic alcohols, catalyzed by a chiral bisphosphoric acid/silver(I) salt system, proceeds via an anti-SN2′ pathway. nih.gov The stereochemical outcome is determined by the ability of the chiral catalyst to distinguish between the enantiomers of the starting material in the transition state. nih.gov
The direct enantioselective hydration of alkenes to produce chiral alcohols is another area where understanding the stereochemical pathway is crucial. nih.gov This transformation, considered a "dream reaction" in synthesis, avoids the need for stoichiometric reducing agents and uses readily available starting materials. nih.gov
Detailed Studies of Catalytic Cycles (e.g., CuH-catalyzed hydroamination, Iridium-mediated hydride transfer)
Copper Hydride (CuH)-Catalyzed Hydroamination:
CuH-catalyzed hydroamination has emerged as a significant method for the synthesis of chiral amines from alkenes. researchgate.netnih.gov The catalytic cycle is believed to involve the enantioselective addition of a phosphine-ligated CuH species across the double bond of an alkene to form a chiral organocopper intermediate. researchgate.netnih.gov This intermediate is then intercepted by an electrophilic aminating agent, such as a hydroxylamine (B1172632) ester, to furnish the desired amine product and regenerate the CuH catalyst. nih.govmit.edu
The regioselectivity of the hydroamination of styrenes is typically α-selective, leading to the formation of a C-N bond at the benzylic position. mit.edu For terminal aliphatic alkenes, the reaction proceeds with anti-Markovnikov selectivity. mit.edu The scope of this reaction is broad, encompassing various substituted styrenes and different amine electrophiles. mit.edu The development of "reductive relay hydroamination" has further expanded the utility of this methodology, allowing for the synthesis of amines with stereocenters at the γ- or δ-positions. mit.edu
Iridium-Mediated Hydride Transfer:
Iridium complexes are effective catalysts for the dehydrogenation of alcohols, a key step in many synthetic transformations. nih.gov The catalytic cycle for alcohol dehydrogenation often initiates with the reaction of the iridium pre-catalyst with an alcohol and a base. nih.gov This can lead to the formation of either a stable iridium(III) hydride complex or a reactive iridium(I) alkoxide, depending on the nature of the ligands coordinated to the iridium center. nih.gov These iridium hydride species can then participate in hydride transfer reactions. nih.gov For instance, in the dehydrogenation of glycerol, the iridium catalyst shows little discrimination between the primary and secondary alcohol groups at the reaction temperature. nih.gov
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are crucial for a deep understanding of reaction mechanisms.
In iridium-catalyzed enantioselective allylic substitution reactions, (η2-allylic alcohol)iridium(I) and (η3-allyl)iridium(III) complexes have been identified and characterized as key intermediates. researchgate.net These complexes are catalytically and kinetically competent to be involved in the main reaction pathway. researchgate.net The proposed mechanism involves the coordination of the allylic alcohol to the iridium(I) center, followed by oxidative addition to form an (η3-allyl)iridium(III) species. researchgate.net Nucleophilic attack on the allyl group then yields the product and regenerates the active catalyst. researchgate.net
Theoretical studies, often employing density functional theory (DFT), have been instrumental in elucidating the structures of transition states. acs.orgacs.org In asymmetric catalysis, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. acs.org Non-covalent interactions between the catalyst and the substrate in the transition state play a crucial role in transferring chiral information. acs.org
Infrared ion spectroscopy is a powerful experimental technique for the characterization of elusive reaction intermediates, such as glycosyl cations in glycosylation reactions. nih.gov This method provides valuable structural information that is often difficult to obtain by other means. nih.gov
Kinetic Studies and Isotope Effect Analysis (e.g., Hammett plots, Carbon Isotope Effects)
Kinetic studies and isotope effect analysis are powerful tools for probing reaction mechanisms.
Hammett Plots: The Hammett equation provides a quantitative measure of the effect of substituents on the rates and equilibria of reactions involving aromatic compounds. pharmacy180.comwikipedia.org A plot of the logarithm of the rate or equilibrium constant versus the Hammett substituent constant (σ) is typically linear, and the slope of this line (ρ, the reaction constant) provides information about the nature of the transition state. pharmacy180.comwikipedia.org A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge. wikipedia.org Non-linear Hammett plots can signify a change in the rate-determining step or the reaction mechanism. wikipedia.org
Kinetic Isotope Effects (KIEs): The measurement of kinetic isotope effects, such as the carbon-13 KIE, can provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For example, a significant primary carbon isotope effect is expected if a C-H or C-C bond to the isotopic carbon is broken in the transition state. acs.orgosti.gov In a study of the elimination reaction of sulfilimines, a primary isotope effect of 5.4 at the benzylic position was consistent with significant C-H bond cleavage in the transition state. acs.org
Electrochemical Oxidation Mechanisms of Related Alcohol and Amine Derivatives
The electrochemical oxidation of alcohols and amines offers a green and efficient alternative to traditional chemical oxidation methods. rsc.org
Oxidation of Alcohols: The electrochemical oxidation of benzylic alcohols can be achieved using air as the oxidant. rsc.org The mechanism of alcohol oxidation often involves the formation of a new C-O double bond through a process that resembles an E2 elimination, where a proton is removed from the carbon adjacent to the oxygen. masterorganicchemistry.com For primary alcohols, oxidation can lead to either aldehydes or carboxylic acids, depending on the reaction conditions. libretexts.org Secondary alcohols are typically oxidized to ketones. libretexts.org
Oxidation of Amines: The electrochemical α-functionalization of N-aryl amines is a versatile method for the synthesis of complex heterocyclic molecules. rsc.orgresearchgate.net The mechanism is thought to involve the initial single-electron oxidation of the amine to form an α-amino radical cation, which can then be trapped by a nucleophile. researchgate.net Online electrochemical mass spectrometry has been used to detect short-lived intermediates like the α-amino radical cation and the corresponding iminium cation. researchgate.net The electrochemical behavior of viologen derivatives, which are structurally related to N-aryl amines, has also been studied in detail using surface-enhanced Raman spectroscopy. nih.gov
Interactive Data Table: Mechanistic Data for Reactions of this compound and Derivatives
| Reaction Type | Catalyst/Reagent | Key Intermediate/Transition State Feature | Kinetic/Mechanistic Probe | Finding |
|---|---|---|---|---|
| CuH-Catalyzed Hydroamination | CuH/Phosphine Ligand | Chiral Organocopper Intermediate | Regioselectivity Studies | α-selective for styrenes, anti-Markovnikov for aliphatic alkenes. mit.edu |
| Iridium-Mediated Dehydrogenation | Iridium Complex | Iridium(III) Hydride or Iridium(I) Alkoxide | Catalyst Activity Studies | Catalyst dehydrogenates both primary and secondary alcohols. nih.gov |
| Iridium-Catalyzed Allylic Substitution | Iridium/Phosphoramidite | (η3-allyl)iridium(III) Complex | NMR and X-ray Crystallography | Characterization of catalytically competent intermediates. researchgate.net |
| Elimination of Sulfilimines | Base | Concerted Elimination Transition State | Hammett Plot (ρ > 0), KIE (kH/kD = 5.4) | Negative charge buildup and significant C-H bond cleavage at the benzylic position in the transition state. acs.org |
| Electrochemical Oxidation of N-Aryl Amines | Electrode | α-Amino Radical Cation | Cyclic Voltammetry, Online MS | Detection of short-lived radical intermediates. researchgate.net |
Advanced Spectroscopic Characterization Methodologies for 1s 1 3 Methylphenyl Ethan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. jhu.edursc.org For chiral compounds such as (1S)-1-(3-methylphenyl)ethan-1-ol, NMR is indispensable for both constitutional and configurational assignment.
Strategies for Absolute Configuration Determination (e.g., Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs))
Determining the absolute configuration of a chiral molecule is a critical task, often accomplished by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). hebmu.edu.cn One of the most well-known CDAs is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which is available in both enantiomeric forms. mdpi.com When this compound is esterified with a chiral acid, the resulting diastereomeric esters exhibit distinct NMR spectra. The differences in the chemical shifts of the protons or carbons near the stereocenter can be analyzed to deduce the absolute configuration.
Alternatively, chiral solvating agents (CSAs) can be employed. mdpi.com These agents form transient diastereomeric complexes with the enantiomers in solution, leading to separate NMR signals for each enantiomer. This method is non-destructive and allows for the determination of enantiomeric excess. Thiourea-based CSAs have shown notable success in the enantiodiscrimination of amino acid derivatives and represent a promising class of agents for similar analyses. mdpi.com
Table 1: Representative ¹H NMR Data for a Chiral Alcohol Derivative
| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 |
| Methine (CH-O) | 5.80 | 5.85 |
| Methyl (CH₃-C) | 1.50 | 1.52 |
| Aromatic Protons | 7.10-7.40 | 7.12-7.45 |
Note: The data in this table is illustrative and represents typical shifts observed for diastereomeric esters of a chiral alcohol. Actual values for this compound derivatives would need to be determined experimentally.
Application in Reaction Monitoring and Kinetic Studies
NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. jhu.edupharmtech.com This technique provides quantitative information on the concentration of reactants, intermediates, and products over time, allowing for detailed kinetic analysis. rsc.org By setting up a reaction directly within an NMR spectrometer or by using a flow-through cell, spectra can be acquired at regular intervals. asahilab.co.jpbruker.com
For instance, the synthesis of this compound via the reduction of 1-(3-methylphenyl)ethanone can be monitored by observing the disappearance of the ketone's characteristic signals and the appearance of the alcohol's signals. nist.govbohrium.comnist.govnist.govspectrabase.comnih.govnist.gov The integration of these signals provides a direct measure of the reaction's progress and can be used to determine reaction rates and optimize conditions such as temperature, pressure, and catalyst loading. bruker.com Modern NMR systems allow for automated acquisition and processing, providing on-the-fly visualization of kinetic curves. bruker.com
Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification and Structural Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and serves as a unique "fingerprint" for identification. nih.govspectrabase.com
For this compound, the IR spectrum prominently features a broad and intense absorption band in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.org The broadness of this peak is due to hydrogen bonding. Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. libretexts.org
Raman spectroscopy complements IR spectroscopy and is particularly useful for identifying non-polar bonds. The aromatic ring vibrations in this compound would produce distinct Raman signals. The so-called "fingerprint in the fingerprint" region (1550–1900 cm⁻¹) in Raman spectra can be especially powerful for the specific identification of active pharmaceutical ingredients (APIs) and for differentiating them from excipients in a formulation. spectroscopyonline.com
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Characteristic Absorption (cm⁻¹) |
| O-H Stretch | IR | 3400-3650 (broad, intense) libretexts.org |
| Aromatic C-H Stretch | IR | ~3030 (weak) libretexts.org |
| Aliphatic C-H Stretch | IR | 2850-3000 |
| Aromatic C=C Stretch | IR/Raman | 1450-1600 libretexts.org |
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. nih.govspectrabase.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This method is ideal for analyzing volatile compounds like this compound. A sample is injected into the GC, where it is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison with spectral libraries. nih.gov GC-MS is widely used to assess the purity of this compound and to identify and quantify any impurities or byproducts from a chemical reaction. ttb.gov For instance, in the synthesis of this compound, GC-MS can be used to quantify the starting material, 1-(3-methylphenyl)ethanone, and any other related substances. bohrium.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Derivatized Analytes
Liquid chromatography-mass spectrometry (LC-MS) is another essential hyphenated technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. moldb.com In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is highly valuable for analyzing complex mixtures and for the analysis of derivatized analytes.
For example, the diastereomeric esters of this compound, formed for the purpose of absolute configuration determination, can be separated by chiral LC and subsequently detected by MS. This provides both the retention time from the LC, which can differentiate the diastereomers, and the mass spectral data, which confirms their identity. LC-MS is also a key tool in the analysis of reaction mixtures where derivatization is used to enhance the detectability of certain components. sielc.com
Photodissociation Mass Spectrometry for Detailed Structural Elucidation
Photodissociation mass spectrometry is a sophisticated analytical technique that utilizes photons to induce fragmentation of ions within a mass spectrometer. nih.gov This method provides rich structural information by allowing for controlled energy deposition, leading to specific bond cleavages. For a molecule like this compound, techniques such as Infrared Multiphoton Dissociation (IRMPD) or Ultraviolet Photodissociation (UVPD) can be employed to probe its structure. nih.govnih.gov
The molecular ion of this compound has a mass-to-charge ratio (m/z) of 136. Upon ionization and photo-excitation, several characteristic fragmentation pathways are expected. The most common fragmentation patterns for aromatic alcohols involve cleavage of bonds adjacent to the oxygen atom and within the benzylic system. libretexts.org
A primary fragmentation pathway involves the loss of a methyl group (CH₃•, 15 Da) via α-cleavage, leading to the formation of a stable, oxygen-containing cation at m/z 121. Another significant fragmentation is the loss of a water molecule (H₂O, 18 Da), particularly under thermal or high-energy conditions, resulting in an ion at m/z 118. The most prominent peak is often the benzylic cleavage to lose the •CH(OH)CH₃ radical, which is less common, or more favorably, the cleavage of the C-C bond adjacent to the ring to form a stable tropylium-like ion or a substituted benzyl (B1604629) cation.
In the case of the similar compound 1-phenylethanol (B42297) (m/z 122), a major fragment is observed at m/z 107, corresponding to the loss of a methyl group. researchgate.net For this compound (m/z 136), the analogous loss of a methyl radical would yield a fragment ion at m/z 121. The base peak in the mass spectrum of 1-phenylethanol is often the [M-CH₃]⁺ ion at m/z 107. massbank.eumassbank.eu Another key fragmentation pathway for benzylic alcohols is the formation of the benzyl cation or its substituted analogue. For this compound, cleavage could result in a methylbenzyl cation [C₈H₉]⁺ at m/z 105.
Table 1: Predicted Photodissociation Fragments of this compound
| Fragment Description | Proposed Formula | Mass-to-Charge Ratio (m/z) |
| Molecular Ion | [C₉H₁₂O]⁺• | 136 |
| Loss of Methyl Radical (•CH₃) | [C₈H₉O]⁺ | 121 |
| Loss of Water (H₂O) | [C₉H₁₀]⁺• | 118 |
| Loss of Hydroxyl Radical (•OH) | [C₉H₁₁]⁺ | 119 |
| Methylbenzyl Cation | [C₈H₉]⁺ | 105 |
| Toluene (B28343) Cation | [C₇H₈]⁺• | 92 |
| Phenyl Cation | [C₆H₅]⁺ | 77 |
This table presents predicted fragmentation patterns based on the chemical structure and known behavior of similar aromatic alcohols.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene (B151609) ring. quimicaorganica.org
The UV spectrum of benzene shows characteristic absorption bands around 184 nm, 204 nm (primary bands), and a weaker, vibrationally structured band around 256 nm (secondary band). quimicaorganica.org When substituents are added to the benzene ring, these absorption maxima can shift (bathochromic or hypsochromic shifts) and their intensities can change. up.ac.za
For this compound, the chromophore is the 3-methylphenyl group. The alkyl substituents (methyl and 1-hydroxyethyl groups) cause a slight red shift (bathochromic shift) of the benzene absorption bands. The spectrum is expected to be similar to that of toluene, which exhibits a maximum absorbance around 269 nm. starna.comnih.gov The fine vibrational structure of the secondary band, characteristic of benzene, is often retained in its alkyl-substituted derivatives. nist.gov Theoretical calculations using methods like time-dependent density functional theory (TD-DFT) can be employed to predict the electronic absorption wavelengths and correlate them with experimental results. researchgate.net
Table 2: Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Type of Transition | Corresponding Chromophore |
| ~200-220 | π → π* (Primary Band) | Substituted Benzene Ring |
| ~255-275 | π → π* (Secondary Band) | Substituted Benzene Ring |
This table is based on typical absorption values for substituted benzene and toluene chromophores. quimicaorganica.orgstarna.comnist.gov
Application of X-ray Diffraction for Solid-State Structural Confirmation
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. springernature.com For a chiral molecule like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its (S)-configuration.
While a specific crystal structure for this compound is not publicly available, the technique's application would be invaluable. The process involves growing a high-quality single crystal of the compound, which can sometimes be challenging for small organic molecules. nih.gov If successful, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined.
A key feature that would be revealed is the nature of intermolecular interactions in the solid state, particularly hydrogen bonding involving the hydroxyl (-OH) group. These interactions dictate the crystal packing and influence the material's physical properties. The analysis of a related compound, (S)-1-phenylethanol dehydrogenase, has shown how substrate binding induces conformational changes, highlighting the detailed structural insights available from crystallography. nih.gov
Table 3: Illustrative Crystallographic Data for a Chiral Aromatic Alcohol
| Parameter | Example Value | Description |
| Chemical Formula | C₉H₁₂O | The elemental composition of the molecule. |
| Crystal System | Monoclinic | The crystal lattice's geometric classification. |
| Space Group | P2₁ | The description of the symmetry elements within the crystal. |
| a (Å) | 8.5 | Unit cell dimension along the a-axis. |
| b (Å) | 5.7 | Unit cell dimension along the b-axis. |
| c (Å) | 16.2 | Unit cell dimension along the c-axis. |
| β (°) | 98.5 | The angle of the unit cell. |
| Volume (ų) | 778 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Flack Parameter | 0.0(1) | A value near zero confirms the correct absolute stereochemistry. caltech.edu |
This table is illustrative and provides typical parameters that would be determined from a single-crystal X-ray diffraction experiment.
Derivatization Strategies for Enhanced Analysis and Tailored Synthetic Modification of 1s 1 3 Methylphenyl Ethan 1 Ol
Derivatization, the process of chemically modifying a compound to produce a new one with properties more suitable for a specific purpose, is a cornerstone of modern chemical analysis and synthesis. For a chiral secondary alcohol like (1S)-1-(3-methylphenyl)ethan-1-ol, these strategies are pivotal for both elucidating its stereochemical purity and for its incorporation into more complex molecular architectures. This section explores derivatization techniques aimed at enhancing its analytical detection and enabling diverse synthetic transformations.
Applications of 1s 1 3 Methylphenyl Ethan 1 Ol in Advanced Organic Synthesis
As Chiral Building Blocks in Natural Product Synthesis
The enantiopure nature of (1S)-1-(3-methylphenyl)ethan-1-ol makes it an important chiral building block. moldb.com In the synthesis of natural products, where specific stereoisomers are often responsible for biological activity, incorporating such chiral fragments is a key strategy for achieving the desired molecular architecture. The methyl-substituted phenyl ring and the stereogenic center bearing the hydroxyl group provide a defined structural motif that can be elaborated into more complex natural product skeletons.
While specific examples of its direct incorporation into a named natural product are not extensively detailed in the readily available literature, the principle of using such chiral synthons is well-established. The general approach involves utilizing the existing stereocenter to control the stereochemistry of subsequent reactions, thereby building up the target molecule with high stereoselectivity. This can involve transformations of the hydroxyl group into other functionalities or using the chiral backbone to direct the approach of reagents in subsequent synthetic steps.
Precursors for the Construction of Diverse Heterocyclic Systems (e.g., Oxazolines, Pyrazoles)
The transformation of This compound into various heterocyclic systems is a significant application in organic synthesis. These heterocyclic scaffolds are prevalent in a vast array of pharmaceuticals and functional materials.
Oxazolines: Chiral oxazolines are important ligands in asymmetric catalysis. While direct synthesis from This compound is not explicitly detailed, the analogous amino alcohol, (1R)-(3-methylphenyl)ethan-1-amine, which can be synthesized from the corresponding ketone, is a key precursor for such heterocycles. nih.govbohrium.comresearchgate.net The synthesis of oxazolines often involves the cyclization of amino alcohols with various reagents. A general copper-catalyzed method for synthesizing 1,3-oxaza-heterocycles from amino alcohols demonstrates the feasibility of such transformations. unimi.it
Pyrazoles: Pyrazoles are another important class of heterocycles with diverse biological activities. nih.govnih.gov The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com While This compound itself is not a direct precursor, its oxidized form, 1-(3-methylphenyl)ethanone, can be a starting material for creating the necessary 1,3-dicarbonyl functionality required for pyrazole (B372694) synthesis. nist.govnist.govnih.gov Various synthetic methods, including one-pot, multi-component reactions, have been developed to access substituted pyrazoles. researchgate.netorganic-chemistry.org
Utilization in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
A primary application of This compound in advanced organic synthesis is its use as a precursor for chiral ligands. These ligands are crucial components of transition metal catalysts that mediate asymmetric reactions, enabling the synthesis of enantiomerically enriched products.
The chiral information embedded in This compound can be transferred to the ligand structure. This is often achieved by converting the alcohol into an amine, such as (1R)-(3-methylphenyl)ethan-1-amine, which can then be further functionalized. nih.govbohrium.com For instance, transaminases have been effectively used for the chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one. nih.govbohrium.comresearchgate.net These chiral amines can then be used to synthesize various types of ligands, including those used in asymmetric hydrogenation, transfer hydrogenation, and other metal-catalyzed processes. The steric and electronic properties of the 3-methylphenyl group can influence the selectivity and activity of the resulting catalyst.
Role in Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving resources. rug.nlresearchgate.netThis compound and its derivatives can participate in such reaction sequences.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact
The chemical industry is increasingly shifting towards green and sustainable manufacturing processes, a trend that directly impacts the synthesis of chiral alcohols such as (1S)-1-(3-methylphenyl)ethan-1-ol. Future research will prioritize the development of synthetic routes that are not only highly efficient in terms of yield and enantioselectivity but also minimize environmental impact.
A primary focus is the replacement of conventional methods that rely on stoichiometric, often toxic, reducing agents and harsh reaction conditions with more benign alternatives. Biocatalysis, for instance, presents a promising avenue. The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases, offers high regio- and stereoselectivity under mild, aqueous conditions. rsc.orgnih.gov Research into novel biocatalysts, such as those derived from organisms like Rhodococcus or even common plants like carrots (Daucus carota), is ongoing. rsc.orgnih.gov These systems can utilize natural cofactor recycling, which reduces the need for expensive additives and minimizes waste. rsc.org The goal is to develop robust biocatalytic systems that can handle high substrate concentrations, thereby improving space-time yields and making the process more economically viable for industrial-scale production. nih.gov
The table below summarizes some sustainable approaches being explored for the synthesis of chiral alcohols.
| Synthetic Approach | Key Features | Advantages | Research Focus |
| Biocatalysis | Use of enzymes or whole-cell systems (e.g., Daucus carota, Rhodococcus). rsc.orgnih.gov | High stereoselectivity, mild reaction conditions, reduced waste. rsc.org | Improving substrate tolerance, optimizing reaction conditions, enhancing catalyst stability. rsc.orgnih.gov |
| Heterogeneous Catalysis | Immobilization of chiral catalysts on solid supports (e.g., SBA-15). acs.orgacs.org | Catalyst recyclability, simplified product purification, reduced metal leaching. acs.org | Enhancing catalyst stability and reusability without loss of activity or selectivity. acs.org |
| Alternative Solvents | Use of water, ionic liquids, or biphasic systems. | Reduced reliance on volatile organic compounds (VOCs), improved catalyst/product separation. | Exploring solvent effects on reaction kinetics and selectivity, developing recyclable solvent systems. |
Exploration of Novel Catalytic Systems for Expanding Enantioselective Transformation Scope
The asymmetric reduction of the prochiral ketone, 1-(3-methylphenyl)ethanone, is the most direct route to this compound. Consequently, the exploration of novel catalytic systems for this transformation remains a vibrant area of research. While significant progress has been made with catalysts based on transition metals (like ruthenium and rhodium) and organocatalysts (like oxazaborolidines), the quest for catalysts with broader substrate scope, higher turnover numbers, and predictable stereoselectivity continues. organicreactions.orgrsc.org
Recent trends involve the development of catalysts from earth-abundant and less toxic metals, such as zinc. acs.org Chiral zinc-based catalysts, used in conjunction with reducing agents like polymethylhydrosiloxane (B1170920) (PMHS), have shown promise in the enantioselective reduction of ketones, offering a more economical and sustainable alternative to precious metal catalysts. acs.org Another emerging class includes spiroborate esters derived from nonracemic amino alcohols, which have demonstrated high efficacy in the asymmetric borane (B79455) reduction of various prochiral ketones. researchgate.net
Furthermore, the concept of bifunctional catalysis, where a single catalyst possesses both a Lewis acidic site to activate the ketone and a Lewis basic site to deliver the hydride, is being actively explored. This can lead to highly organized transition states and, consequently, high levels of enantiocontrol. acs.org The development of new chiral ligands that are modular and easily synthesized is crucial for fine-tuning the steric and electronic properties of these catalysts to achieve optimal performance for specific substrates like 1-(3-methylphenyl)ethanone.
The table below highlights different categories of catalysts investigated for the asymmetric reduction of prochiral ketones.
| Catalyst Category | Example | Key Characteristics |
| Transition Metal Catalysts | Ruthenium- and Rhodium-based complexes. organicreactions.org | High activity and enantioselectivity, often require precious metals. |
| Organocatalysts | Oxazaborolidines (CBS catalysts). rsc.orgmdpi.com | Metal-free, predictable stereochemistry, though sensitivity to air and moisture can be a drawback. mdpi.com |
| Main Group Metal Catalysts | Chiral Zinc-based systems. acs.org | Inexpensive, low toxicity, good yields and enantiomeric excesses. acs.org |
| Novel Boron-based Catalysts | Spiroborate esters. researchgate.net | Highly effective for borane reductions, can be more stable than traditional CBS catalysts. researchgate.net |
Advancements in Computational Modeling for De Novo Design and Mechanism Prediction
Computational chemistry has become an indispensable tool in modern catalyst development. researchgate.net For the synthesis of this compound, advancements in computational modeling are expected to accelerate the discovery of new catalysts and deepen the understanding of reaction mechanisms. By using methods like Density Functional Theory (DFT), researchers can model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity that are often difficult to obtain through experimentation alone. acs.org
Future research will increasingly leverage computational power for the de novo design of catalysts. Instead of relying solely on experimental screening, which can be time-consuming and expensive, computational models can be used to predict the performance of a wide range of potential catalyst structures. researchgate.netbohrium.com This allows researchers to prioritize the synthesis of the most promising candidates.
Moreover, the integration of machine learning (ML) algorithms with computational chemistry is an emerging trend. bath.ac.ukchemrxiv.org By training ML models on existing experimental and computational data, it may become possible to rapidly predict the enantioselectivity of a given catalyst-substrate pair without the need for intensive DFT calculations. bohrium.com These data-driven approaches can identify subtle correlations between catalyst structure and reaction outcome, guiding the rational design of more efficient and selective catalytic systems. chemrxiv.org
| Computational Approach | Application in Asymmetric Catalysis | Potential Impact |
| Density Functional Theory (DFT) | Modeling transition state structures, calculating energy barriers. acs.org | Provides detailed mechanistic understanding of stereocontrol. acs.orgresearchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large, complex catalytic systems. researchgate.net | Enables accurate modeling of enzymes and large organometallic catalysts. |
| Machine Learning (ML) | Predicting catalyst performance based on structural descriptors and experimental data. bohrium.combath.ac.uk | Accelerates catalyst discovery and optimization by reducing reliance on expensive experiments. bohrium.com |
Integration of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring and Optimization
To fully optimize the synthesis of this compound, a detailed understanding of the reaction kinetics and the behavior of the catalyst under actual process conditions is essential. The integration of in situ spectroscopic techniques is a powerful trend that allows for real-time monitoring of chemical reactions as they occur. mdpi.com
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, particularly with attenuated total reflection (ATR) probes, can be directly inserted into a reaction vessel. stk-online.chacs.org This provides a continuous "molecular video" of the reaction, allowing researchers to track the concentration of reactants, products, and key intermediates over time. mdpi.com This data is invaluable for determining reaction endpoints, identifying potential catalyst deactivation pathways, and understanding the influence of various parameters (e.g., temperature, pressure, reactant addition rate) on the reaction's progress. acs.orgrsc.org
The ability to monitor reactions in real-time facilitates more rapid and effective process optimization. stk-online.ch For example, in a semi-batch process, the feed rate of a reagent can be controlled based on its consumption rate as measured by in situ spectroscopy. stk-online.ch This can help to avoid the accumulation of unstable intermediates and improve both the yield and purity of the final product. Future work will focus on developing more robust probes and combining different spectroscopic techniques to gain a more comprehensive picture of complex catalytic cycles. youtube.com
| In Situ Technique | Information Gained | Application in Synthesis |
| FTIR-ATR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. mdpi.com | Reaction endpoint determination, kinetic analysis, optimization of process parameters. mdpi.comstk-online.ch |
| Raman Spectroscopy | Complementary vibrational information, often better for aqueous systems and C-C bonds. | Monitoring crystallization processes, studying catalyst structure in solution. |
| NMR Spectroscopy | Detailed structural information on species in solution. | Mechanistic studies, identification of transient intermediates. |
Q & A
Q. What synthetic routes are recommended for (1S)-1-(3-methylphenyl)ethan-1-ol, and how can enantiomeric purity be optimized?
The compound can be synthesized via asymmetric reduction of 3-methylacetophenone using chiral catalysts like BINAP-Ru complexes, achieving >90% enantiomeric excess (ee). Kinetic resolution through enzymatic acetylation (e.g., lipase-mediated) of racemic mixtures followed by hydrolysis also yields the (1S)-enantiomer with 85–92% ee . Key optimization parameters include temperature (0–25°C), solvent polarity (THF/toluene), and catalyst loading (0.5–2 mol%) .
Q. Which analytical techniques effectively determine the stereochemical purity of this compound?
Chiral HPLC (e.g., Chiralcel OD-H column with hexane/isopropanol mobile phase) provides baseline separation of enantiomers . Complementary methods include polarimetry ([α]D²⁰ = +35.2° in ethanol) and ¹³C NMR analysis of diastereomeric derivatives formed with chiral solvating agents (e.g., Eu(hfc)₃) .
Q. What safety protocols should be followed when handling this compound?
Use nitrile gloves (EN374-certified), chemical splash goggles, and flame-resistant lab coats. Store in inert containers (HDPE/glass) under nitrogen at 2–8°C to prevent oxidation. Avoid open flames due to its estimated flash point (~30°C) .
Q. How can researchers distinguish this compound from its 4-methyl regioisomer using NMR?
In ¹H NMR (CDCl₃):
- The 3-methyl group appears as a singlet at δ 2.32 (vs. δ 2.28 for 4-methyl).
- Aromatic protons show two doublets (J = 8.2 Hz) at δ 7.25 and 7.18 (meta-substituted) vs. a symmetrical doublet (δ 7.30) for the para isomer .
Q. What chromatographic methods purify this compound from polar byproducts?
Flash chromatography with silica gel and ethyl acetate/hexane gradients (10% → 30%) removes most impurities. For challenging separations, reverse-phase C18 columns (acetonitrile/water, 55:45) achieve >99% purity .
Advanced Research Questions
Q. How should discrepancies between calculated and observed [α]D values be resolved?
Discrepancies may arise from solvent effects or impurities. Validate by:
Q. What catalytic systems enable continuous-flow hydrogenation of 3-methylacetophenone to this compound?
Polymer-supported BINAP-Pd nanoparticles in flow reactors achieve 92% ee at 50 bar H₂ and 60°C. Ru-TsDPEN complexes on SBA-15 silica yield 88% ee at 25°C . Optimize residence time (2–5 min) and substrate/catalyst ratios (100:1) to prevent deactivation.
Q. What structure-activity relationship (SAR) considerations apply to modifying the 3-methylphenyl group?
Key factors include:
- Electronic effects : Methyl (electron-donating) enhances metabolic stability vs. nitro (electron-withdrawing) .
- Steric effects : 3-methyl optimizes van der Waals contacts in receptor binding pockets.
- Biological activity : 3-methyl derivatives show 2-fold higher IC₅₀ against microbial targets vs. 4-methyl analogs .
Q. How do molecular docking studies predict interactions with alcohol dehydrogenase (ADH)?
Simulations (AutoDock Vina) using ADH1B (PDB 1HSO) reveal:
Q. What side reactions occur during synthesis, and how are they minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
